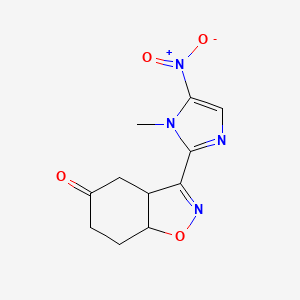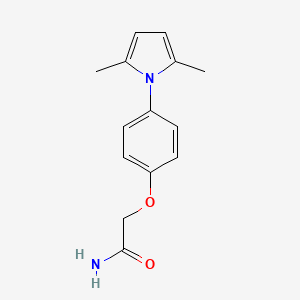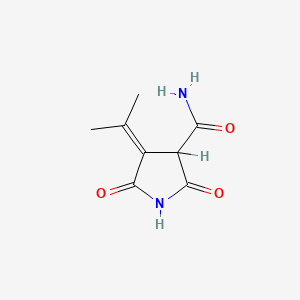
4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and a methylethylidene substituent
Preparation Methods
The synthesis of 4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with an isopropylidene reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-(1-Methylethylidene)-2,5-dioxopyrrolidine-3-carboxamide include other pyrrolidine derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Properties
CAS No. |
90007-55-9 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,5-dioxo-4-propan-2-ylidenepyrrolidine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3(2)4-5(6(9)11)8(13)10-7(4)12/h5H,1-2H3,(H2,9,11)(H,10,12,13) |
InChI Key |
IZCFMYQMBRZKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C(=O)NC1=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



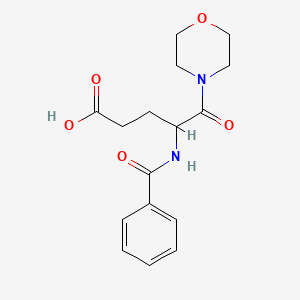

![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
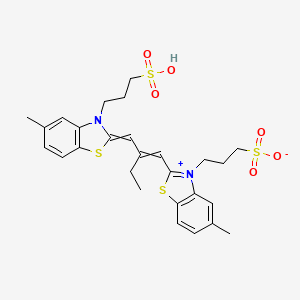
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)

